3-(3,5-Difluorophenyl)oxetan-3-OL
Overview
Description
3-(3,5-Difluorophenyl)oxetan-3-OL is a chemical compound belonging to the oxetane family. It is a chiral molecule with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)oxetan-3-OL typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps, including extraction with ethyl acetate, washing with sodium chloride solution, drying over magnesium sulfate, and purification by chromatography . The yield of this synthesis is approximately 56% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)oxetan-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted phenyl compounds .
Scientific Research Applications
3-(3,5-Difluorophenyl)oxetan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)oxetan-3-OL involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)-3-oxetanol
- 3-(3,5-Difluorophenyl)oxetan-3-one
- 3-(3,5-Difluorophenyl)oxetane
Uniqueness
3-(3,5-Difluorophenyl)oxetan-3-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxetane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)oxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCUIDNMEKWIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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